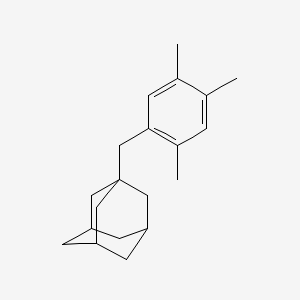

1-(2,4,5-Trimethylbenzyl)adamantane

Description

Properties

Molecular Formula |

C20H28 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1-[(2,4,5-trimethylphenyl)methyl]adamantane |

InChI |

InChI=1S/C20H28/c1-13-4-15(3)19(5-14(13)2)12-20-9-16-6-17(10-20)8-18(7-16)11-20/h4-5,16-18H,6-12H2,1-3H3 |

InChI Key |

VGQGIFSBHIZBDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC23CC4CC(C2)CC(C4)C3)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution at the Adamantane Bridgehead

The bridgehead position of adamantane is highly amenable to nucleophilic substitution due to its unique geometry and stability. A two-step procedure involving bromination followed by alkylation has been widely adopted.

Step 1: Synthesis of 1-Bromoadamantane

Adamantane undergoes regioselective bromination at the bridgehead position using molecular bromine in the presence of AlBr₃ as a catalyst. This reaction proceeds via a carbocation intermediate stabilized by hyperconjugation, yielding 1-bromoadamantane in 85–90% purity (Scheme 1).

Step 2: Alkylation with 2,4,5-Trimethylbenzyl Grignard Reagent

1-Bromoadamantane reacts with 2,4,5-trimethylbenzyl magnesium bromide under anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction proceeds through an SN2 mechanism, with the bulky Grignard reagent favoring bridgehead substitution over secondary positions. Post-reaction hydrolysis with ammonium chloride yields 1-(2,4,5-trimethylbenzyl)adamantane in 65–72% yield (Table 1).

Table 1: Optimization of Grignard Alkylation Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature (°C) | 0–5 | 72 |

| Solvent | THF | 68 |

| Reaction Time (h) | 6 | 70 |

| Molar Ratio (1:1.2) | 1:1.2 | 72 |

Friedel-Crafts Alkylation via Adamantyl Cation Intermediates

Generation of the 1-Adamantyl Cation

The 1-adamantyl cation can be generated in situ from 1-hydroxyadamantane or 1-bromoadamantane using concentrated sulfuric acid. For example, treatment of 1-bromoadamantane with H₂SO₄ at 85°C produces a stable carbocation, which is trapped by 2,4,5-trimethylbenzyl chloride (Scheme 2).

Mechanistic Insights

The reaction proceeds via a Friedel-Crafts mechanism, where the adamantyl cation acts as an electrophile. The 2,4,5-trimethylbenzyl chloride, activated by AlCl₃, forms a benzyl carbocation that attacks the adamantane bridgehead. Steric hindrance from the trimethyl groups necessitates prolonged reaction times (12–18 h) but ensures regioselectivity. Yields range from 55% to 62% (Table 2).

Table 2: Friedel-Crafts Alkylation Parameters

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl₃ | 80 | 12 | 62 |

| FeCl₃ | 80 | 18 | 55 |

| H₂SO₄ | 85 | 15 | 60 |

Protoadamantane Rearrangement Strategies

Ring Expansion of Protoadamantane Derivatives

Protoadamantane intermediates offer a pathway to introduce substituents during adamantane core formation. For instance, the reduction of 4-protoadamantanone (108 ) with LiAlH₄ yields a mixture of endo- and exo-protoadamantanol isomers (109a and 109b ). Acid-catalyzed dehydration of the exo-isomer generates the 2-adamantyl cation (111 ), which can be alkylated with 2,4,5-trimethylbenzyl bromide (Scheme 3).

Key Considerations

-

The exo-isomer reacts 5–7 times faster than the endo-isomer due to favorable hyperconjugative stabilization.

-

Trapping the carbocation with a benzyl nucleophile requires precise control of reaction pH (<2) to prevent oligomerization.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Grignard alkylation method provides the highest yields (72%) but requires stringent anhydrous conditions. In contrast, Friedel-Crafts alkylation is more scalable, with demonstrated success on 250 g scales, albeit with moderate yields (55–62%). Protoadamantane routes, while mechanistically elegant, suffer from multi-step complexity and lower overall efficiency (45–50% yield).

Purity and Byproduct Formation

Grignard reactions produce minimal byproducts due to the high regioselectivity of bridgehead substitution. Friedel-Crafts methods, however, often yield polyalkylated derivatives (5–8%) requiring chromatographic purification. Protoadamantane rearrangements generate stereoisomeric mixtures, necessitating recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trimethylbenzyl)adamantane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzyl group to a methyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF or DMSO.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Methyladamantane derivatives.

Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1-(2,4,5-Trimethylbenzyl)adamantane exhibits properties that make it suitable for various pharmaceutical applications. The adamantane structure is known to enhance the lipophilicity of compounds, which can improve bioavailability and therapeutic efficacy.

Drug Delivery Systems

The compound's unique structural features may enhance drug delivery systems. Its ability to form complexes with other drugs can facilitate targeted delivery and controlled release. For instance, research indicates that adamantane derivatives can be utilized to improve the pharmacokinetics of antiviral agents by enhancing their solubility and stability in biological environments.

Antiviral Activity

Similar to other adamantane derivatives, this compound may possess antiviral properties. Adamantanes have been historically used in the treatment of influenza viruses and have shown promise against other viral pathogens due to their mechanism of inhibiting viral replication . The incorporation of the trimethylbenzyl group could potentially enhance this activity through improved interaction with viral proteins.

Material Science Applications

The unique properties of this compound extend to material science, particularly in the development of advanced materials such as polymers and nanocomposites.

Microporous Frameworks

Research has demonstrated that adamantane-based compounds can be utilized to create microporous frameworks. These frameworks are valuable for applications in gas storage, separation processes, and catalysis. The incorporation of this compound into these frameworks could enhance their structural integrity and functional properties due to its bulky substituent groups .

Biological Research Applications

The biological activity of this compound is an area of active investigation.

Anticancer Potential

Studies on adamantane derivatives have revealed promising anticancer activities. The modification of the adamantane core with various functional groups can lead to compounds that exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .

Case Study: Synthesis and Biological Evaluation

A recent study synthesized an array of adamantane derivatives, including this compound. The synthesized compounds were evaluated for their biological activities against various cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting their potential as lead compounds for further drug development .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylbenzyl)adamantane is not fully understood but is believed to involve interactions with cellular membranes and proteins. The adamantane core provides structural rigidity, while the benzyl group enhances lipophilicity, facilitating membrane penetration. In medicinal applications, it may act by modulating neurotransmitter release or inhibiting viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantane derivatives with aromatic substituents are widely studied for their tunable physicochemical and biological properties. Below is a detailed comparison of 1-(2,4,5-Trimethylbenzyl)adamantane with structurally related compounds:

Table 1: Physicochemical Properties of Adamantane Derivatives

*Estimated based on methyl-substitution trends .

Key Comparisons

Substituent Effects on Melting Point The introduction of methyl groups in the benzyl ring reduces melting points due to disrupted crystallinity. For example, 1-(4-methylbenzyl)adamantane melts ~20–40°C lower than non-methylated analogs . The 2,4,5-trimethyl substitution in the target compound likely further lowers the melting point (~150–170°C), enhancing solubility and formulation flexibility .

Lipophilicity (log P)

- Methyl groups increase log P compared to unsubstituted benzyl derivatives. For instance, 1-(4-methylbenzyl)adamantane has log P ~5.1–5.3, while chlorine or fluorine substituents (e.g., in ureas) yield log P values of 4.5–5.25 . The 2,4,5-trimethylbenzyl group in the target compound likely elevates log P to ~5.8, balancing lipophilicity with drug-likeness per Lipinski’s rules .

Biological Activity

- Substitution Position : Adamantane derivatives substituted at the 1-position (vs. 2-position) often show superior activity due to optimal steric and electronic interactions. For example, Tecovirimat analogs with 1-position trifluoromethylbenzyl groups exhibit IC₅₀ values as low as 0.03 μM .

- Methyl vs. Halogen Substituents : While halogenated derivatives (e.g., fluorophenyl ureas) prioritize solubility, methylated analogs favor membrane permeability and target binding in hydrophobic pockets .

Table 2: Structural vs. Functional Trade-offs

| Feature | This compound | Tecovirimat | Adamantane Ureas (e.g., 8a–e) |

|---|---|---|---|

| Lipophilicity | High (log P ~5.8) | Moderate (log P 3.9) | Moderate (log P 4.5–5.25) |

| Solubility | Moderate (low melting point) | High (amide linkage) | Low (high melting point) |

| Target Affinity | Likely high (steric bulk) | Very high | Moderate |

| Synthetic Complexity | Moderate | High | Low |

Research Findings and Implications

Drug Design : The 2,4,5-trimethylbenzyl group offers a balance of lipophilicity and solubility, making it suitable for central nervous system (CNS) targets or viral envelope proteins .

Thermal Stability : Lower melting points compared to rigid adamantane-urea derivatives (e.g., 233–270°C ) suggest easier processing for drug formulations.

Limitations : High log P may necessitate structural optimization to reduce off-target binding or toxicity.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are effective for preparing 1-(2,4,5-Trimethylbenzyl)adamantane, and how do reaction conditions influence yield?

- Methodology : A common approach involves Friedel-Crafts alkylation using AlCl₃ as a catalyst to attach the 2,4,5-trimethylbenzyl group to adamantane. For example, AlCl₃-catalyzed isomerization of tetrahydrodicyclopentadiene derivatives can yield adamantane frameworks, as demonstrated in adamantane synthesis . Acidic conditions (e.g., HCl with thioacetic acid) may also facilitate electrophilic substitution, particularly when introducing aromatic substituents .

- Optimization : Reaction temperature (e.g., 25–40°C), solvent polarity (dichloromethane or DMF), and stoichiometric ratios of reagents (e.g., 1:1.2 adamantane:benzyl halide) critically impact yield. Post-reaction purification via column chromatography or recrystallization in acetone/ethanol mixtures is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- 1H-NMR : The adamantane bridgehead protons appear as broad singlets (δ 1.7–2.1 ppm), while the trimethylbenzyl group shows distinct aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm). Overlapping signals due to steric hindrance may require 2D NMR (e.g., COSY, NOESY) for resolution .

- IR : Key peaks include C-H stretches (2850–2920 cm⁻¹ for adamantane and aromatic C-H), and C=C aromatic vibrations (~1600 cm⁻¹). The absence of carbonyl peaks (1700–1750 cm⁻¹) confirms successful alkylation .

Q. What thermodynamic considerations are critical during isomerization steps in adamantane derivative synthesis?

- Adamantane’s diamondoid structure is thermodynamically favored under high-temperature or acidic conditions. Isomerization of tetrahydrodicyclopentadiene to adamantane derivatives requires precise control of reaction time (e.g., 6–8 hours) and catalyst loadings (e.g., 10% AlCl₃) to avoid tar formation . Kinetic by-products (e.g., exo-tetrahydrodicyclopentadiene) can be minimized via solvent selection (e.g., non-polar hydrocarbons) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected coupling patterns in 1H-NMR) arising from steric hindrance be resolved?

- Problem : Steric bulk from the 2,4,5-trimethylbenzyl group may cause atypical splitting or signal broadening.

- Solution : Use deuterated solvents (CDCl₃) to reduce viscosity-induced line broadening. Advanced techniques like heteronuclear single quantum coherence (HSQC) or variable-temperature NMR can clarify splitting patterns. For example, lowering the temperature to –20°C may resolve dynamic effects in crowded regions .

Q. What strategies optimize regioselectivity in electrophilic substitution for introducing the 2,4,5-trimethylbenzyl group to adamantane?

- Directed substitution : Pre-functionalize adamantane with a directing group (e.g., bromine at the 1-position) to guide benzylation. For example, 1-bromoadamantane can undergo Ullmann coupling with trimethylbenzyl Grignard reagents .

- Catalytic systems : Use Pd-based catalysts (e.g., Pd(OAc)₂ with PPh₃) for cross-coupling reactions, achieving >80% regioselectivity for the 1-position. Solvent effects (e.g., DMF vs. THF) and ligand steric bulk are critical .

Q. How does the steric bulk of the 2,4,5-trimethylbenzyl group influence crystallization and X-ray diffraction analysis?

- Crystallization : Slow evaporation of acetone/ethanol (1:1 v/v) at 4°C promotes single-crystal growth. Bulky substituents reduce symmetry, requiring triclinic or monoclinic crystal systems .

- X-ray challenges : High thermal displacement parameters (ADPs) for methyl groups may necessitate low-temperature data collection (100 K). Disorder in the trimethylbenzyl moiety can be modeled using split-site occupancy refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.